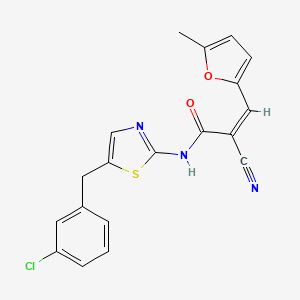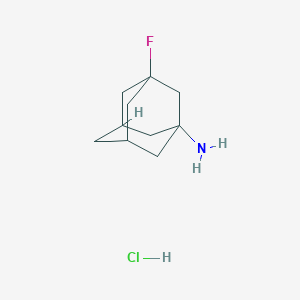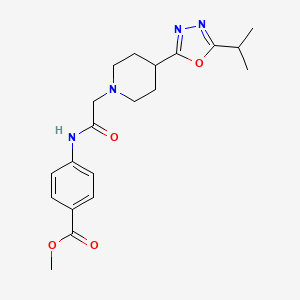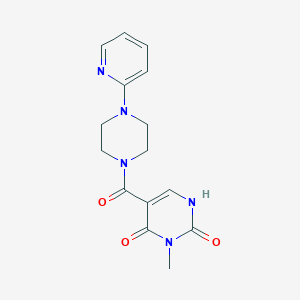
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydrobenzofurans include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . Two-component cyclisation approaches and rearrangement reactions are also involved .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Researchers have been synthesizing derivatives and analogues similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide, often for potential applications in medicine and materials science. For instance, synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their biological evaluation as potential central nervous system agents was reported by Martin et al. (1981) (Martin et al., 1981).
Pharmacological Applications
- Some derivatives are synthesized for their potential use in treating various health conditions. For example, Saeed et al. (2015) reported on the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which possess potential biological applications (Saeed et al., 2015).
Chemical Properties and Reactions
- Studies like the one by Kobayashi et al. (2010) focus on the chemical properties and reactions of similar compounds. They developed a new method for the preparation of 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans (Kobayashi et al., 2010).
Material Science
- In the field of material science, research like that conducted by Liu et al. (2002) involves the synthesis and characterization of new materials, such as polyimides, using derivatives similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide (Liu et al., 2002).
Neuroscience and Behavior
- Piccoli et al. (2012) explored the role of certain benzamide derivatives in modulating behavior, specifically looking at compulsive food consumption in a model of binge eating in female rats (Piccoli et al., 2012).
Polymer Science
- The research extends to polymer science as well. Yokozawa et al. (2002) synthesized well-defined aromatic polyamides and explored their properties (Yokozawa et al., 2002).
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential bioactivities. Given the bioactivities reported for other 2,3-dihydrobenzofuran-containing compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-4-3-5-21(22(18)32-24)31-15-16-6-8-17(9-7-16)23(30)29-20-12-10-19(11-13-20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZUABXTNXRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681576.png)
![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)

![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)
![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B2681586.png)

![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)